Methyl 2-methyl-2-(naphthalen-2-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-2-(naphthalen-2-yl)propanoate is an organic compound with the molecular formula C15H16O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl ester group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-2-(naphthalen-2-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-2-(naphthalen-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Friedel-Crafts alkylation of naphthalene with 2-methylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then esterified with methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(naphthalen-2-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) for nitration and chlorosulfonic acid (HSO3Cl) for sulfonation.
Major Products Formed
Oxidation: The major products include 2-methyl-2-(naphthalen-2-yl)propanoic acid and corresponding ketones.
Reduction: The primary product is 2-methyl-2-(naphthalen-2-yl)propanol.
Substitution: Products vary depending on the substituent introduced, such as nitro, sulfonyl, or halogen groups on the naphthalene ring.
Scientific Research Applications
Methyl 2-methyl-2-(naphthalen-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals, fragrances, and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-methyl-2-(naphthalen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Comparison with Similar Compounds
Methyl 2-methyl-2-(naphthalen-2-yl)propanoate can be compared with similar compounds such as:
Methyl 2-(6-methoxynaphthalen-2-yl)propanoate: This compound has a methoxy group on the naphthalene ring, which can influence its reactivity and biological activity.
Methyl 2-(1-naphthyl)propanoate:
2-Methyl-2-(naphthalen-2-yl)propan-1-amine:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
225918-07-0 |
---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
methyl 2-methyl-2-naphthalen-2-ylpropanoate |
InChI |
InChI=1S/C15H16O2/c1-15(2,14(16)17-3)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
InChI Key |
YKBFSWQGXBKVDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=CC=CC=C2C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.